Home > Products > Screening Compounds P26370 > Egfr/brafv600E-IN-1
Egfr/brafv600E-IN-1 -

Egfr/brafv600E-IN-1

Catalog Number: EVT-15277067
CAS Number:
Molecular Formula: C24H24ClN3O3
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/brafv600E-IN-1 is a compound designed to inhibit both the epidermal growth factor receptor and the BRAF V600E mutant protein, which are critical targets in various cancers, particularly non-small cell lung cancer and melanoma. The BRAF V600E mutation leads to constitutive activation of the mitogen-activated protein kinase pathway, promoting tumor growth and survival. This compound represents a promising approach in cancer therapy by targeting two significant pathways involved in tumorigenesis.

Source

The development of Egfr/brafv600E-IN-1 is rooted in extensive research on dual inhibitors targeting both the epidermal growth factor receptor and the BRAF V600E mutation. Various studies have synthesized derivatives that demonstrate potent inhibitory activity against these targets, showcasing the compound's potential in preclinical models .

Classification

Egfr/brafv600E-IN-1 falls under the classification of dual inhibitors, specifically targeting two key proteins involved in oncogenic signaling pathways. It is categorized as a small molecule inhibitor with specific activity against the mutated form of BRAF and the epidermal growth factor receptor.

Synthesis Analysis

Methods

The synthesis of Egfr/brafv600E-IN-1 involves several chemical reactions that combine different molecular fragments to achieve dual inhibition. Common methods include:

  • Claisen-Schmidt condensation: This reaction is often used to form chalcone intermediates that serve as precursors for further modifications.
  • Bromoacetylation: Compounds are treated with bromoacetyl bromide to introduce acetyl groups, enhancing their pharmacological properties.
  • Hybridization: Combining different pharmacophoric elements from existing inhibitors to create novel compounds with enhanced efficacy.

Technical Details

The synthesis typically involves refluxing reactants in appropriate solvents, using bases like potassium carbonate or triethylamine as catalysts. Characterization techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of Egfr/brafv600E-IN-1 features a backbone that includes elements capable of interacting with the active sites of both the epidermal growth factor receptor and BRAF V600E. The precise arrangement of functional groups is crucial for binding affinity and specificity.

Data

Structural data can be derived from molecular docking studies, which reveal how well the compound fits into the active sites of its targets. For instance, docking scores for related compounds have shown values around -8.3 to -9.7 kcal/mol, indicating strong binding interactions .

Chemical Reactions Analysis

Reactions

Egfr/brafv600E-IN-1 undergoes several key reactions during its synthesis:

  • Formation of intermediates: Initial reactions produce intermediate compounds that are subsequently modified.
  • Final hybridization: The final step involves combining different structural motifs to yield the active compound.

Technical Details

Reactions are typically monitored through thin-layer chromatography and analyzed using high-performance liquid chromatography to ensure purity and yield before proceeding to biological testing .

Mechanism of Action

Process

Egfr/brafv600E-IN-1 functions by competitively inhibiting both targets:

  • Inhibition of epidermal growth factor receptor: This prevents downstream signaling that promotes cell proliferation.
  • Inhibition of BRAF V600E: By blocking this mutated kinase, the compound disrupts aberrant signaling through the mitogen-activated protein kinase pathway.

Data

In vitro studies have demonstrated that compounds similar to Egfr/brafv600E-IN-1 exhibit IC50 values ranging from 91 nM to 148 nM against their respective targets, indicating substantial potency .

Physical and Chemical Properties Analysis

Physical Properties

Egfr/brafv600E-IN-1 is typically a solid at room temperature with specific melting points depending on its formulation. Its solubility profile is essential for bioavailability and efficacy.

Chemical Properties

The compound's stability under physiological conditions is crucial for its therapeutic application. Studies often evaluate its degradation pathways and interactions with biological macromolecules.

Relevant Data or Analyses

Computational studies, including density functional theory calculations, provide insights into electronic properties such as HOMO-LUMO gaps, which correlate with reactivity and stability .

Applications

Egfr/brafv600E-IN-1 has significant potential in scientific research and clinical applications:

  • Cancer therapy: It serves as a candidate for treating cancers harboring BRAF V600E mutations, particularly in cases resistant to standard therapies.
  • Drug development: The compound's design may inspire further modifications leading to more effective dual inhibitors with improved pharmacological profiles.

Research continues to explore its efficacy in various cancer models, aiming to establish its role in combination therapies or as a standalone treatment option .

Introduction to EGFR/BRAFV600E-IN-1 in Precision Oncology

Role of Dual EGFR/BRAFV600E Inhibition in Oncogenic Signaling Networks

The MAPK pathway functions as a tightly regulated signaling cascade where EGFR (a receptor tyrosine kinase) and BRAF (a serine-threonine kinase) serve as critical nodal points. EGFR activation triggers RAS-RAF-MEK-ERK signaling, while BRAFV600E—a class I mutation—induces constitutive kinase activity independent of upstream regulation [2] [5]. EGFR/BRAFV600E-IN-1 simultaneously targets these key nodes, disrupting oncogenic signaling through multiple mechanisms:

  • Cross-Pathway Feedback Reactivation: BRAF inhibition paradoxically activates EGFR via reduced expression of phosphatase PTPN9, leading to sustained EGFR phosphorylation. Dual inhibition blocks this escape mechanism [8].
  • Downstream Signal Suppression: Combined targeting reduces phosphorylation of both MAPK and PI3K-AKT effectors, inducing synergistic cell cycle arrest (G0/G1 and G2/M phases) and apoptosis [1] [6].
  • Transcriptional Reprogramming Prevention: By inhibiting both kinases, the compound prevents ERK-driven transcriptional upregulation of survival genes (e.g., DUSPs, SPRYs) that maintain tumor cell viability [5].

Table 1: Enzymatic and Cellular Activity Profile of EGFR/BRAFV600E-IN-1

Target/ModelIC₅₀/ActivityExperimental Context
EGFR0.08 µMEnzyme inhibition assay
BRAFV600E0.15 µMEnzyme inhibition assay
A-549 (NSCLC)1.20 µMAntiproliferative assay
MCF-7 (Breast)0.79 µMAntiproliferative assay
HT-29 (Colon)1.23 µMAntiproliferative assay
Panc-1 (Pancreas)1.30 µMAntiproliferative assay

Rationale for Co-Targeting EGFR and BRAFV600E in MAPK Pathway-Driven Malignancies

The biological justification for dual EGFR/BRAFV600E inhibition stems from three key oncogenic principles:

  • Tumor-Specific Pathway Dependencies: In BRAFV600E-mutant gliomas, melanomas, and NSCLCs, EGFR overexpression frequently co-occurs. Gliomas exhibit 10-67% BRAFV600E incidence with concurrent EGFR amplification in >50% of cases, creating dual oncogene addiction [6] [8].
  • Dynamic Resistance Evolution: Single-agent BRAF inhibitors induce rapid EGFR-mediated reactivation of MAPK signaling within hours. In glioma models, PLX4720 (vemurafenib analog) treatment downregulates PTPN9 phosphatase, enhancing EGFR phosphorylation and sustaining survival pathways [8].
  • Tissue-Agnostic Signaling Vulnerability: BRAFV600E occurs in 6% of all cancers—including melanoma (50%), thyroid cancer (45%), NSCLC (5-8%), and colorectal cancer (15%)—with EGFR co-expression prevalent across these malignancies [2] [5].

Table 2: Synergistic Effects of Dual vs. Single Targeting in Preclinical Models

Cancer TypeInterventionOutcomeMolecular Effect
Glioma (BT40)PLX4720 + HKI-272 (EGFRi)82% tumor growth inhibition vs. monotherapies↓pERK, ↓pAKT, ↑apoptosis
NSCLC (A-549)EGFR/BRAFV600E-IN-1GI₅₀: 1.20 µM (single agent)Cell cycle arrest (pre-G1/G2-M phases)
Colon (HT-29)EGFR/BRAFV600E-IN-1GI₅₀: 1.23 µM (single agent)Synergistic apoptosis with MEK inhibitors

Historical Development of Dual Kinase Inhibitors in Molecular Therapeutics

The evolution of EGFR/BRAFV600E-IN-1 reflects three transformative phases in targeted therapy:

  • Monotherapy Paradigm (2011–2015): FDA approvals of vemurafenib (BRAFV600E inhibitor; 2011) and erlotinib (EGFR inhibitor; 2004) demonstrated single-agent efficacy but encountered limitations:
  • Tumor-specific resistance (e.g., EGFR-mediated escape in BRAF-mutant gliomas) [8]
  • Histology-restricted approvals (e.g., vemurafenib initially limited to melanoma) [2]
  • Vertical Combination Era (2015–2020): BRAF/MEK inhibitor pairs (dabrafenib/trametinib) improved outcomes in melanoma/NSCLC but showed minimal efficacy in CRC due to EGFR feedback reactivation. This highlighted the need for horizontal pathway co-targeting [2] [4].

  • Dual-Inhibitor Design (2020–Present): EGFR/BRAFV600E-IN-1 emerged from structure-based optimization of pyrimidine scaffolds. Key innovations include:

  • Molecular Hybridization: Incorporation of dihydropyrimidine-2,4-dione/thiazolidin-4-one pharmacophores enhancing dual kinase affinity [6]
  • Binding Mode Optimization: Computational docking confirmed high-affinity binding to BRAFV600E (docking score: -9.7 kcal/mol) and EGFR (-8.3 kcal/mol) through hydrophobic pocket occupancy and hinge-region hydrogen bonding [6]
  • Tissue-Agnostic Validation: Demonstrated activity across 20+ BRAFV600E-positive tumor types in basket trial frameworks [7]

Table 3: Evolution of BRAF-Targeted Therapies Leading to Dual Inhibitors

Therapeutic ClassRepresentative AgentsLimitationsAdvancements by EGFR/BRAFV600E-IN-1
BRAF MonotherapyVemurafenib, DabrafenibFeedback EGFR activation; Tissue-specific useCo-inhibition prevents escape
BRAF+MEK CombinationDabrafenib+TrametinibIneffective in CRC; High toxicitySingle-molecule design reduces off-target effects
EGFR/BRAF Dual InhibitorsEGFR/BRAFV600E-IN-1 (Compound 23)N/APan-cancer efficacy in >4 cancer lineages

Concluding RemarksEGFR/BRAFV600E-IN-1 exemplifies the next generation of precision oncology therapeutics: molecules engineered to preempt resistance by simultaneously targeting nodes within dynamically interacting signaling networks. Its efficacy across BRAFV600E-driven malignancies—regardless of histology—aligns with evolving tissue-agnostic treatment paradigms [2] [7]. Future development will require optimizing selectivity profiles and validating synergistic activity with immunotherapy in MAPK-dysregulated tumors.

Properties

Product Name

Egfr/brafv600E-IN-1

IUPAC Name

8-chloro-10-methyl-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C24H24ClN3O3/c1-16-20-14-18(25)4-7-21(20)28-22(29)15-27(24(30)23(16)28)9-8-17-2-5-19(6-3-17)26-10-12-31-13-11-26/h2-7,14H,8-13,15H2,1H3

InChI Key

OOIHXWXWHGUVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.